spiro[2.4]heptane-5-carbaldehyde
Description
Significance of Spirocyclic Systems in Contemporary Organic Chemistry
Spirocyclic systems are of growing importance in modern organic chemistry due to their unique three-dimensional structures. This rigid, defined spatial arrangement is a desirable feature in the design of new therapeutic agents and functional materials. nih.govresearchgate.net The spiro core imparts a conformational rigidity that can lead to higher affinity and selectivity when interacting with biological targets like proteins and enzymes. nih.govresearchgate.net
The applications of spirocyclic compounds are diverse:
Medicinal Chemistry : Many natural products with biological activity feature a spirocyclic core. nih.gov Consequently, synthetic spirocycles are prominent in drug discovery, with several approved drugs and numerous drug candidates incorporating these scaffolds. acs.org They have been investigated for a wide range of therapeutic areas, including as anticancer agents, antihypertensives, and antivirals. nih.govmdpi.com
Materials Science : The rigid framework of spiro compounds makes them suitable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net
The interest in spirocycles stems from their ability to present substituents in precise three-dimensional orientations, which is a significant advantage over more flexible, linear, or less structurally complex cyclic molecules. nih.gov
The Spiro[2.4]heptane Scaffold: Unique Structural Features and Conformational Attributes
The spiro[2.4]heptane scaffold is a bicyclic system where a cyclopropane (B1198618) ring and a cyclopentane (B165970) ring are joined at a single carbon atom. nih.gov This specific combination results in notable structural and conformational properties.
Structural Features :
Ring Strain : The presence of the three-membered cyclopropane ring introduces significant angle and torsional strain into the molecule. This inherent strain influences the reactivity of the scaffold.
Rigidity : The spiro fusion point locks the two rings in a fixed orientation, creating a rigid structure with limited conformational flexibility in the core. This rigidity is a key attribute for its use as a scaffold in designing molecules with specific spatial arrangements. researchgate.net
Conformational Attributes : The cyclopentane ring in the spiro[2.4]heptane system is not planar and adopts a puckered conformation, typically an envelope or twist form, to relieve some of its internal strain. The fusion to the rigid cyclopropane ring influences which conformation is preferred and the energy barriers between them. This conformational behavior is critical as the orientation of substituents on the cyclopentane ring, such as the carbaldehyde group in the title compound, is directly linked to the ring's pucker.
Classification and Positional Isomerism of Spiro[2.4]heptane-5-carbaldehyde
Classification : this compound is classified as a spirocyclic aldehyde. It is a carbocyclic compound, meaning the rings are composed entirely of carbon atoms. wikipedia.org The functional group is an aldehyde (-CHO) attached to the 5-position of the spiro[2.4]heptane framework.
Nomenclature and Numbering : According to IUPAC nomenclature for spiro compounds, the numbering begins in the smaller ring, adjacent to the spiro carbon, and proceeds around the small ring, through the spiro carbon, and then around the larger ring. For spiro[2.4]heptane, the numbers in the brackets indicate that there are two carbon atoms in the smaller ring (cyclopropane) and four carbon atoms in the larger ring (cyclopentane), excluding the shared spiro atom. Thus, the numbering starts on the cyclopropane ring (positions 1 and 2), with the spiro atom at position 3, and continues onto the cyclopentane ring (positions 4, 5, 6, and 7).
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C7H12 | nih.gov |
| Molecular Weight | 96.17 g/mol | nih.gov |
| CAS Number | 185-49-9 | nih.gov |
| IUPAC Name | spiro[2.4]heptane | nih.gov |
Overview of Academic Research Trajectories for this compound and Related Derivatives
While direct research on this compound is limited in the public domain, extensive research exists on its closely related derivatives, highlighting the importance of the spiro[2.4]heptane scaffold. The aldehyde itself is a key synthetic intermediate, readily oxidized to a carboxylic acid or reduced to an alcohol, which are common functional groups in bioactive molecules.
Research on derivatives has primarily focused on their therapeutic potential:
Anti-HBV Agents : A notable derivative, an analogue of the antiviral drug entecavir, incorporates the spiro[2.4]heptane core. This compound demonstrated moderate activity against the hepatitis B virus (HBV). nih.govnih.gov
HCV NS5A Inhibitors : The 5-azaspiro[2.4]heptane-6-carboxylic acid scaffold, a heterocyclic analogue, is a crucial intermediate in the synthesis of Ledipasvir, a potent drug used to treat hepatitis C virus (HCV) infections. mdpi.com
Inflammatory Disease Modulators : Bridged spiro[2.4]heptane derivatives have been developed as agonists for the formyl peptide receptor 2 (FPR2), a target for treating inflammatory diseases. researchgate.net
Other Therapeutic Areas : The spiro[2.4]heptane scaffold has been explored for developing anti-tubercular agents and melanocortin 4 receptor antagonists. researchgate.netgoogle.com
The aldehyde functional group in this compound makes it a versatile building block for accessing these more complex and biologically active derivatives through reactions like nucleophilic additions and cyclizations. evitachem.com
| Derivative Class | Therapeutic Target/Application | Key Findings | Reference |
|---|---|---|---|
| Entecavir Analogue | Anti-Hepatitis B Virus (HBV) | Showed moderate anti-HBV activity with an EC50 value of 0.12 µM. | nih.govnih.gov |
| 5-Azaspiro[2.4]heptane-6-carboxylic Acid | Hepatitis C Virus (HCV) NS5A Inhibitor Intermediate | Key structural fragment for the synthesis of Ledipasvir. | mdpi.com |
| Bridged Spiro[2.4]heptane Derivatives | Formyl Peptide Receptor 2 (FPR2) Agonists | Compounds displayed EC50 values for FPR2 agonistic activity ranging from 0.4 to 3740 nM. | researchgate.net |
| General Spirocyclic Compounds | Anti-Tubercular Agents | Spirocyclic compounds have shown promising antitubercular potential. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[2.4]heptane-6-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-6-7-1-2-8(5-7)3-4-8/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFWCKNTKRFYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CC1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Spiro 2.4 Heptane 5 Carbaldehyde and Its Core Scaffold
Strategies for the Construction of the Spiro[2.4]heptane Ring System
The assembly of the spiro[2.4]heptane core can be achieved through a variety of synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and control over stereochemistry.
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems, including the spiro[2.4]heptane framework. Among these, 1,3-dipolar cycloadditions have been effectively employed, particularly for the synthesis of nitrogen-containing analogs known as azaspiro[2.4]heptanes.
A notable example is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with cyclopropylidene acetate, which provides a direct and facile route to highly functionalized 5-azaspiro[2.4]heptanes. rsc.org These reactions can be catalyzed by metal complexes, allowing for high stereoselectivity. rsc.org Quinolinium ylides, acting as azomethine ylide synthons, have also been used in [3+2] dipolar cycloadditions with electron-deficient alkenes to produce pyrroloquinoline products, which can feature the spiro[2.4]heptane core. researchgate.net Furthermore, the reaction of nitrones with electron-deficient alkenes is a valuable method for synthesizing a variety of heterocyclic compounds and can be applied to create spirocyclic systems. nih.gov
Besides 1,3-dipolar cycloadditions, other cycloaddition strategies are also relevant. Intramolecular [4+2] cycloaddition (Diels-Alder reaction) of derivatives of spiro[2.4]hepta-4,6-diene (SHD) has been used to synthesize complex polycyclic compounds. researchgate.net Additionally, [2+1] cycloadditions, such as the reaction of spiro[2.4]hepta-4,6-diene with carbenes generated under Simmons-Smith conditions, can be used to introduce additional cyclopropane (B1198618) rings onto the core structure. researchgate.net A highly diastereoselective formal [2+1] cycloaddition of cyclic enones with sulfur ylides has been developed to produce multifunctional spirocyclopropanes under catalyst-free conditions. nih.gov
| Reaction Type | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Asymmetric 1,3-Dipolar Cycloaddition | Azomethine ylides + Ethyl cyclopropylidene acetate | 5-Azaspiro[2.4]heptanes | Catalytic, stereoselective, facile synthesis of a valuable structural motif. | rsc.org |
| Formal [3+2] Dipolar Cycloaddition | Quinolinium ylides + Electron-poor alkenes | Pyrroloquinolines (can contain spiro core) | Single regio- and stereoisomers formed. | researchgate.net |
| Intramolecular [4+2] Cycloaddition | Spiro[2.4]hepta-4,6-diene derivatives | Polycyclic spiro compounds | Builds complex molecular architectures. | researchgate.net |
| Diastereoselective [2+1] Cycloaddition | Cyclic enones + Sulfur ylides | Multifunctional spirocyclopropanes | Catalyst-free, excellent yields and diastereoselectivity. | nih.gov |
Ring-closing metathesis (RCM) has emerged as a versatile and powerful method for synthesizing a wide range of cyclic and spirocyclic systems under mild conditions. arkat-usa.orgorganic-chemistry.org The reaction typically involves an acyclic diene precursor that cyclizes in the presence of a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, with the concurrent release of a small volatile alkene like ethene. organic-chemistry.orgyoutube.com
This methodology has been successfully applied to the synthesis of various spiro-cyclic compounds. arkat-usa.org The required diallylated starting materials can be prepared from substrates containing an active methylene (B1212753) group, such as 1,3-diketones. arkat-usa.org The RCM approach is advantageous as it tolerates a wide variety of functional groups and introduces a double bond into the newly formed ring, which can be used for further synthetic modifications. arkat-usa.org For instance, prochiral 4-(allyloxy)hepta-1,6-diynes can undergo chemoselective ring-closing enyne metathesis to yield substituted dihydropyrans, demonstrating the precision of RCM in complex settings. beilstein-journals.org
| Substrate Type | Catalyst | Product | Key Features | Reference |
|---|---|---|---|---|
| Diallylated 1,3-diketones | Grubbs Catalyst | Spiro-diones | Mild conditions, provides functionality for further transformation. | arkat-usa.org |
| Prochiral oxaenediynes | Grubbs 1st Generation | Racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans | Highly chemoselective enyne metathesis. | beilstein-journals.org |
| Acyclic dienes | Ruthenium-based catalysts | 5- to 30-membered cyclic alkenes | General method, driven by removal of ethene. | organic-chemistry.org |
Intramolecular cyclopropanation provides a direct route to the spiro[2.4]heptane system by forming the cyclopropane ring from a precursor already containing the five-membered ring. One effective method involves the addition of a dihalocarbene to an exocyclic double bond on a pyrrolidine (B122466) derivative, followed by reductive hydrodehalogenation to yield the spirocyclopropane structure. google.com This approach has been pivotal in the synthesis of 4-spirocyclopropyl proline derivatives, which are important intermediates for biologically active molecules. google.com
Another strategy is a radical-mediated spirocyclopropanation. For example, an N-iodosuccinimide-initiated reaction of styrenes with 1,3-dicarbonyl compounds can produce spiro[2.4]heptane-4,7-dione derivatives. acs.org This process proceeds at room temperature under visible light, involving the cleavage of C-H and C-I bonds and the formation of two C-C bonds to construct the quaternary spiro-center. acs.org
Molecular rearrangements offer elegant pathways to complex scaffolds like spiro[2.4]heptane from different starting materials. A classic example is the thermal rearrangement of spiro[2.4]hepta-1,4,6-trienes. At elevated temperatures (e.g., 50 °C), these compounds undergo a Current time information in Le Flore County, US.dntb.gov.ua-sigmatropic rearrangement to yield bicyclo[3.2.0]hepta-1,3,6-trienes as reactive intermediates, which can then dimerize. uc.edu
The Meinwald rearrangement, which involves the Lewis acid-catalyzed rearrangement of epoxides, can also be envisioned for constructing spirocyclic systems. nih.gov Although in some reported cases the expansion of a cyclopropyl (B3062369) ring to a cyclobutyl ring was favored, the rearrangement of specific oxaspiro-octane derivatives could theoretically lead to spiro[2.4]heptane ketones. nih.gov Additionally, radical-based rearrangements, such as the homoallylic rearrangement of 4-spiro[2.4]heptyl radicals, provide another, albeit less common, synthetic entry into this ring system. oup.com
Stereoselective and Enantioselective Synthesis of Spiro[2.4]heptane-5-carbaldehyde and Chiral Analogs
Achieving stereocontrol in the synthesis of spiro[2.4]heptane derivatives is crucial, especially for applications in medicinal chemistry where specific enantiomers are often required.
Enantioselective synthesis of analogs like (S)-5-azaspiro[2.4]heptane-6-carboxylic acid has been accomplished through catalytic methods. mdpi.comresearchgate.net One key approach is the phase-transfer catalyzed one-pot double allylic alkylation of a glycine (B1666218) imine analog using a chinchonidine-derived catalyst, which can achieve high enantiomeric ratios (e.g., 95:5). mdpi.comresearchgate.net Another powerful technique is the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates, which can yield key intermediates for chiral 5-azaspiro[2.4]heptane derivatives with up to 98.7% enantiomeric excess (ee). acs.org Furthermore, cascade reactions under synergistic catalysis, such as the reaction between α,β-unsaturated aldehydes and isoxazolones, have been developed to access chiral spiroisoxazolone derivatives with high diastereoselectivity and enantioselectivity (up to 99% ee). acs.org
The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry during synthesis. The auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a key reaction, and is subsequently removed.
In the context of spiro[2.4]heptane synthesis, camphor-derived pyrazolidinone auxiliaries have been used effectively. chemrxiv.org When attached to an α,β-unsaturated amide, this chiral auxiliary directs the diastereoselective addition of dichlorocarbene (B158193) to the double bond, yielding spiro[2.4]heptane-5-carboxamide derivatives. The stereochemical outcome is dictated by the auxiliary, which sterically blocks one face of the double bond. chemrxiv.org Other auxiliaries, such as (R)-α-phenylglycinol and Ellman's sulfinamide, have also been employed in Strecker reactions to install chiral amino acid moieties onto spirocyclic keto esters, demonstrating the broad utility of this approach. nih.gov
| Chiral Auxiliary | Substrate | Reaction | Product | Key Outcome | Reference |
|---|---|---|---|---|---|
| Camphorpyrazolidinone | α,β-Unsaturated amide | Dichlorocarbene addition | gem-dichlorocyclopropane spiro[2.4]heptane-5-carboxamide | Diastereoselective cyclopropanation. | chemrxiv.org |
| (R)-α-phenylglycinol | Spirocyclic keto ester | Strecker reaction | Spirocyclic α-amino acid precursor | Installation of a chiral amino acid moiety. | nih.gov |
| Ellman's sulfinamide | Spirocyclic keto ester | Strecker reaction | Spirocyclic α-amino acid precursor | More stable adducts and efficient separation compared to other auxiliaries. | nih.gov |
Catalytic Asymmetric Synthesis using Phase-Transfer Catalysis for Spiro[2.4]heptane Derivatives
Catalytic asymmetric synthesis has emerged as a powerful tool for the enantioselective construction of complex molecular architectures. Phase-transfer catalysis (PTC) is a particularly attractive method due to its operational simplicity, mild reaction conditions, and the use of environmentally benign reagents. mdpi.com This approach has been successfully applied to the synthesis of chiral spiro[2.4]heptane derivatives.
A notable example involves the catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, a precursor to 5-azaspiro[2.4]heptane-6-carboxylic acid, a key component in the synthesis of the antiviral drug ledipasvir. mdpi.com The core of this method is a one-pot double allylic alkylation of a glycine imine derivative in the presence of a chinchonidine-derived catalyst under phase-transfer conditions. mdpi.com This strategy highlights the potential of PTC in establishing the stereochemistry of the spirocyclic core.
The general principle of asymmetric PTC involves the use of a chiral, non-racemic onium salt or crown ether as the catalyst. This catalyst facilitates the transfer of a reactant from an aqueous or solid phase to an organic phase where the reaction occurs, inducing stereoselectivity in the process. For the synthesis of spiro[2.4]heptane derivatives, this can involve the asymmetric alkylation of a prochiral cyclopentanone (B42830) derivative or the cycloaddition of a prochiral precursor.
| Catalyst Type | Precursor Type | Key Transformation | Stereoselectivity | Reference |
| Chinchonidine-derived | Glycine imine derivative | Double allylic alkylation | High enantioselectivity | mdpi.com |
| Quaternary ammonium (B1175870) salts | Prochiral cyclopentanone | Asymmetric alkylation | Varies | General PTC |
| Chiral crown ethers | Prochiral precursors | Asymmetric cycloaddition | Varies | General PTC |
Diastereoselective Control in Functionalizing the Spiro[2.4]heptane Scaffold
The rigid, three-dimensional structure of the spiro[2.4]heptane scaffold presents unique challenges and opportunities for diastereoselective functionalization. The relative orientation of the cyclopropane and cyclopentane (B165970) rings can direct incoming reagents to a specific face of the molecule, leading to high levels of diastereoselectivity.
One strategy to achieve diastereoselective functionalization is through intramolecular reactions, where the stereochemistry of a pre-existing chiral center on a side chain directs the formation of new stereocenters on the spirocyclic core. For instance, an intramolecular Alder-ene cycloisomerization of cyclopropenes bearing an alkene moiety has been shown to produce functionalized spiro[2.4]heptanes with excellent trans diastereoselectivity. rsc.org
Furthermore, the diastereoselective synthesis of spirocyclopropanes has been achieved via formal [2+1] cycloadditions using 2,3-dioxo-4-benzylidene-pyrrolidines, resulting in high diastereomeric ratios. mdpi.com The stereochemical outcome of these reactions is often dictated by minimizing steric interactions in the transition state, where the bulky substituents on the reactants adopt a pseudo-equatorial orientation.
| Reaction Type | Substrate | Key Feature | Diastereoselectivity | Reference |
| Intramolecular Alder-ene | Alkene-tethered cyclopropene (B1174273) | Thermal cycloisomerization | Excellent trans | rsc.org |
| [2+1] Cycloaddition | 2,3-Dioxo-4-benzylidene-pyrrolidine | Steric control | High (e.g., 98:2 dr) | mdpi.com |
| 1,3-Dipolar Cycloaddition | Azomethine ylides & cyclopropylidene acetate | Catalytic asymmetric reaction | High | nih.gov |
Functionalization and Derivatization Approaches to this compound
Selective Introduction of the Carbaldehyde Moiety at the C5 Position
The direct and selective introduction of a carbaldehyde group at the C5 position of the spiro[2.4]heptane core is a key synthetic challenge. While no direct synthesis of this compound is extensively documented in the reviewed literature, several established formylation methods could potentially be applied to a suitable spiro[2.4]heptane precursor.
One plausible approach is the Vilsmeier-Haack reaction , which is effective for the formylation of electron-rich aromatic and heterocyclic compounds, and can also be applied to some activated alkenes. organic-chemistry.orgambeed.comjk-sci.comchemistrysteps.com This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). organic-chemistry.orgjk-sci.comchemistrysteps.com For the synthesis of this compound, a precursor with an enamine or enol ether functionality at the C5 position of the cyclopentane ring could serve as a suitable substrate.
Another potential method is the Duff reaction , which is used for the formylation of phenols but can also be applied to other electron-rich aromatic systems using hexamethylenetetramine as the formyl source. wikipedia.orgecu.edu The applicability of this reaction to a non-aromatic, albeit strained, system like spiro[2.4]heptane would require further investigation.
Alternatively, the carbaldehyde group can be introduced via the reduction of a corresponding carboxylic acid or its derivative. The synthesis of spiro[2.4]heptane-5-carboxylic acid has been reported. sigmaaldrich.com This carboxylic acid could be converted to the desired aldehyde through various established methods, such as conversion to an acid chloride followed by Rosenmund reduction or by reaction with a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.
| Proposed Method | Precursor | Reagents | Key Considerations |
| Vilsmeier-Haack Reaction | C5-enol ether or enamine of spiro[2.4]heptane | DMF, POCl₃ | Requires activated substrate |
| Duff Reaction | Spiro[2.4]heptane (potentially) | Hexamethylenetetramine, acid | Primarily for aromatic systems; feasibility needs testing |
| Reduction of Carboxylic Acid | Spiro[2.4]heptane-5-carboxylic acid | DIBAL-H, or conversion to acid chloride then Rosenmund reduction | Multi-step process |
Regioselective Functionalization of the Spiro[2.4]heptane Core
Achieving regioselectivity in the functionalization of the spiro[2.4]heptane core is crucial for the synthesis of specifically substituted derivatives. The reactivity of the different positions on both the cyclopropane and cyclopentane rings can be influenced by electronic and steric factors.
Hydrogen abstraction studies on spiro[2.4]heptane have shown that the methylene groups adjacent to the cyclopropyl ring (C4 and C6) are activated, leading to the formation of spiro[2.4]alk-2-yl radicals. This suggests that radical-based functionalization could be directed to these positions.
For the introduction of functional groups at other positions, such as C5, a strategy involving a pre-existing functional group that directs the regioselectivity is often employed. For instance, a ketone at the C5 position can be used as a handle for further modifications. The synthesis of spiro[2.4]heptane-4,7-dione has been reported, providing a precursor for functionalization at these positions. jst.go.jp
In the context of bridged spiro[2.4]heptane derivatives, a patent describes the formylation with N,N-dimethylformamide, followed by reduction and protection to introduce functional groups at specific positions. google.com While this applies to a more complex system, the principles of using directing groups and sequential reactions are broadly applicable to the regioselective functionalization of the spiro[2.4]heptane core.
Chemical Reactivity and Transformations of Spiro 2.4 Heptane 5 Carbaldehyde
Reactivity of the Carbaldehyde Functional Group
The carbaldehyde group is a primary site of reactivity in spiro[2.4]heptane-5-carbaldehyde, undergoing a variety of transformations typical of aldehydes.
Nucleophilic Addition Reactions to the Aldehyde
The aldehyde group in this compound is susceptible to nucleophilic attack, leading to the formation of a range of addition products. evitachem.com
Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the aldehyde results in the formation of secondary alcohols. ambeed.com For instance, reaction with a Grignard reagent would yield a (spiro[2.4]heptan-5-yl)(alkyl/aryl)methanol.
Wittig Reaction: The Wittig reaction, involving a phosphonium (B103445) ylide, can be employed to convert the aldehyde into an alkene. This reaction is a versatile method for carbon-carbon double bond formation. google.com
A related compound, tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate, demonstrates the typical reactivity of the formyl group, which can undergo nucleophilic substitution at the ester group to produce various derivatives. smolecule.com
Oxidation and Reduction Pathways of this compound
The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The formyl group can be oxidized to a carboxylic acid. smolecule.com Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). This reaction would yield spiro[2.4]heptane-5-carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (spiro[2.4]heptan-5-yl)methanol. smolecule.com A common and selective reagent for this reduction is sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.comyoutube.com The mechanism involves the nucleophilic addition of a hydride ion (H-) to the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com
| Reaction Type | Reagent | Product |
| Oxidation | KMnO4 or CrO3 | Spiro[2.4]heptane-5-carboxylic acid |
| Reduction | NaBH4 | (Spiro[2.4]heptan-5-yl)methanol |
Condensation and Related Reactions involving the C5-Carbaldehyde
The aldehyde group can participate in various condensation reactions, which are fundamental in forming larger, more complex molecules.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid derivatives or 2,4-thiazolidinedione (B21345). researchgate.netmdpi.comsemanticscholar.orgresearchgate.net The reaction is often catalyzed by a weak base. For example, the Knoevenagel condensation of various aromatic aldehydes with 2,4-thiazolidinedione has been shown to proceed efficiently. researchgate.net
Aldol (B89426) Condensation: In an intramolecular aldol condensation, the enolate of one aldehyde or ketone attacks another carbonyl group within the same molecule to form a cyclic product. youtube.com While specific examples with this compound are not readily available, its structure suggests potential for such reactions under appropriate conditions.
Transformations Involving the Spiro[2.4]heptane Ring System
The spiro[2.4]heptane framework itself can undergo transformations, primarily driven by the release of ring strain.
Strain-Release Reactions of the Cyclopropane (B1198618) and Cyclopentane (B165970) Rings within the Spiro System
The spiro[2.4]heptane system possesses significant ring strain, particularly in the cyclopropane ring. This strain can be a driving force for various reactions.
Thermal Rearrangements: Spiro[2.4]hepta-1,4,6-trienes, related structures, are known to undergo thermal rearrangements at relatively low temperatures due to the high strain energy of the cyclopropene (B1174273) ring. acs.org These rearrangements can involve acs.org-sigmatropic shifts. acs.org
Ring-Opening Reactions: The strained cyclopropane ring can be susceptible to ring-opening reactions under certain conditions, although specific examples for this compound are not prevalent in the searched literature. The higher strain in spiro[2.4] systems compared to analogues like spiro[3.3]heptanes can lead to faster reaction kinetics for ring-opening or functionalization.
Acid- and Base-Catalyzed Rearrangements of the Spiro[2.4]heptane Scaffold
The spiro[2.4]heptane scaffold can be susceptible to rearrangements catalyzed by acids or bases.
Acid-Catalyzed Rearrangements: Brønsted acid catalysis can promote cyclization reactions in related systems. cardiff.ac.uk In the case of spiro[3.3]heptan-1-one formation, a 'strain-relocating' semipinacol rearrangement occurs in the presence of acid. researchgate.net It is plausible that under acidic conditions, the spiro[2.4]heptane system could undergo rearrangements involving carbocationic intermediates.
Base-Catalyzed Reactions: While specific base-catalyzed rearrangements of the spiro[2.4]heptane scaffold of the title compound are not detailed, related spiro systems show reactivity under basic conditions. For instance, the synthesis of spiro-azetidin-2-ones can involve intramolecular cyclizations under basic conditions. rsc.org
Cycloaddition Reactions Involving Unsaturated Spiro[2.4]heptane Derivatives
Unsaturated derivatives of spiro[2.4]heptane, particularly those featuring diene systems within the five-membered ring, are valuable substrates for various cycloaddition reactions. These reactions provide a powerful tool for the construction of complex polycyclic and heterocyclic frameworks, leveraging the inherent strain and unique geometry of the spirocyclic system. The reactivity in these transformations is often dictated by the nature of the dienophile or dipole, the substitution pattern on the spiro[2.4]heptane core, and the reaction conditions. Key cycloaddition pathways include [4+2] Diels-Alder reactions and [3+2] 1,3-dipolar cycloadditions.
Diels-Alder Reactions:
The conjugated diene unit within spiro[2.4]hepta-4,6-diene and its derivatives readily participates in [4+2] cycloaddition reactions with various dienophiles. These reactions have been explored for the synthesis of intricate tricyclic systems.
A study on the Diels-Alder reaction between spiro[2.4]hepta-4,6-diene and β-fluoro-β-nitrostyrenes demonstrated the feasibility of these cycloadditions. researchgate.net The reaction with (E)-1-fluoro-1-nitro-2-phenylethene, for instance, proceeds to yield a monofluorinated norbornene-type adduct. The kinetic parameters for this reaction were determined and compared to similar reactions with cyclopentadiene (B3395910), highlighting the influence of the spiro-cyclopropyl group. researchgate.net
Intramolecular Diels-Alder (IMDA) reactions have also been successfully employed, showcasing the utility of the spiro[2.4]heptadiene moiety as a scaffold in the synthesis of complex natural products. In a stereoselective total synthesis of (±)-sinularene, a key step involved an IMDA reaction of a triene containing a spiro[2.4]hepta-4,6-dien-1-yl unit. cdnsciencepub.com The cyclopropyl (B3062369) group in this context serves to block the common 1,5-sigmatropic rearrangement of the cyclopentadiene ring and provides latent functionality for subsequent transformations. cdnsciencepub.com The reaction of the triene, methyl (4S,5R,11S*)-4-isopropyl-5-benzyloxy-5-(spiro[2.4]hepta-4,6-dien-1-yl)-2-pentenoate, proceeded to form the tetracyclic adduct as a single diastereomer. cdnsciencepub.com
| Diene | Dienophile | Product Type | Yield | Reference |
| Spiro[2.4]hepta-4,6-diene | β-Fluoro-β-nitrostyrene | Fluorinated bicyclo[2.2.1]heptene adduct | High | researchgate.net |
| Methyl (4S,5R,11S*)-4-isopropyl-5-benzyloxy-5-(spiro[2.4]hepta-4,6-dien-1-yl)-2-pentenoate | (Intramolecular) | Tetracyclic adduct | Not specified | cdnsciencepub.com |
1,3-Dipolar Cycloadditions:
The construction of heterocyclic systems fused to the spiro[2.4]heptane core can be efficiently achieved through 1,3-dipolar cycloadditions. These reactions involve the addition of a 1,3-dipole, such as a nitrone or an azomethine ylide, to an unsaturated spirocyclic precursor.
For example, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylideneacetate has been developed as a direct and facile route to highly functionalized 5-aza-spiro[2.4]heptanes. nih.govresearchgate.net These spirocyclic proline analogues are valuable structural motifs in drug discovery. nih.gov The reaction proceeds with high stereoselectivity, yielding the corresponding 5-aza-spiro[2.4]heptane derivatives. nih.govresearchgate.net
Similarly, 1,3-dipolar cycloadditions of nitrile oxides to alkylidenecyclopropanes have been shown to produce regioisomeric isoxazolines containing the spiro[2.4]heptane framework. thieme-connect.com For instance, the reaction of acetonitrile (B52724) N-oxide with methylenecyclopropane (B1220202) yields a mixture of 6-methyl-4-oxa-5-azaspiro[2.4]hept-5-ene (25% yield) and its regioisomer, 7-methyl-5-oxa-6-azaspiro[2.4]hept-6-ene (5% yield). thieme-connect.com The regioselectivity can be influenced by substituents on the double bond. thieme-connect.com
| Dipolarophile | 1,3-Dipole | Product | Yield | Reference |
| Ethyl cyclopropylideneacetate | Azomethine ylides | 5-Aza-spiro[2.4]heptanes | High | nih.govresearchgate.net |
| Methylenecyclopropane | Acetonitrile N-oxide | 6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene | 25% | thieme-connect.com |
| Methylenecyclopropane | Acetonitrile N-oxide | 7-Methyl-5-oxa-6-azaspiro[2.4]hept-6-ene | 5% | thieme-connect.com |
| Benzylidenecyclopropane | Nitrile oxide (from nitroethane) | Regioisomeric isoxazolines | ~4:1 ratio | thieme-connect.com |
Other Cycloaddition-Type Reactions:
Unsaturated spiro[2.4]heptane derivatives can also undergo other pericyclic reactions that lead to rearranged or dimeric products. Spiro[2.4]hepta-4,6-dien-1-ylmethanol undergoes a novel rearrangement when treated with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a powerful dienophile. researchgate.net This reaction proceeds via a complex pathway, likely involving an initial cycloaddition, to yield a rearranged tetrahydro-1H-cyclopenta[b]cyclopropa[c]furan derivative. researchgate.net
Furthermore, thermal reactions of spiro[2.4]hepta-1,4,6-trienes can lead to dimerization products. acs.orguc.edu These transformations are proposed to occur via an initial cdnsciencepub.comCurrent time information in Bangalore, IN.-sigmatropic rearrangement to a bicyclo[3.2.0]hepta-1,3,6-triene intermediate, which then dimerizes through a formal cycloaddition across the strained bridgehead double bond. acs.orguc.edu
Computational and Theoretical Investigations of Spiro 2.4 Heptane 5 Carbaldehyde
Electronic Structure and Bonding Analysis of the Spiro[2.4]heptane System
The spiro[2.4]heptane framework is defined by the fusion of a three-membered cyclopropane (B1198618) ring and a five-membered cyclopentane (B165970) ring through a single quaternary spiro carbon. This arrangement results in a rigid molecular topology with the two rings oriented perpendicularly to each other. smolecule.com The electronic structure of this system is heavily influenced by significant ring strain, primarily originating from the acute 60° bond angles within the cyclopropane ring. smolecule.com
Computational methods, particularly Density Functional Theory (DFT), are crucial for analyzing the electronic properties of such strained systems. An important electronic feature in the spiro[2.4]heptane core is the interaction between the orbitals of the two rings. Theoretical studies on related bicyclic systems reveal that the Walsh orbitals of the cyclopropane ring can engage in hyperconjugation with the σ* orbitals of adjacent C–H bonds on the cyclopentane ring. This interaction can lead to the activation of specific C–H bonds, influencing the molecule's reactivity.
Natural Bond Orbital (NBO) analysis is another computational tool used to investigate bonding in such systems, revealing the nature of electron-sharing between atoms and delocalization effects. smolecule.com The spiro-fusion introduces unique symmetry constraints that reduce the molecule's conformational entropy by limiting free rotation around the spiro carbon, a key feature contributing to the scaffold's rigidity. smolecule.comresearchgate.net The introduction of a carbaldehyde group at the 5-position further modifies the electronic landscape through its electron-withdrawing nature, though the fundamental strained character of the spiro[2.4]heptane core remains the dominant feature.
| Property | Calculated Value | Methodology | Reference Insight |
|---|---|---|---|
| Total Strain Energy (TSE) | High (qualitative) | Strain Theory | Cyclopropane ring introduces significant angular and torsional strain. smolecule.com |
| Symmetry | C₂ (for parent hydrocarbon) | Molecular Topology Analysis | Perpendicular arrangement of rings imposes C₂ symmetry. smolecule.com |
| Key Orbital Interaction | Hyperconjugation | DFT/NBO Analysis | Interaction between cyclopropane Walsh orbitals and cyclopentane σ* orbitals. |
Conformational Analysis and Energy Minima of Spiro[2.4]heptane-5-carbaldehyde
The conformational landscape of this compound is primarily determined by the puckering of the five-membered cyclopentane ring and the orientation of the aldehyde substituent. The cyclopentane ring is not planar and typically adopts two main low-energy conformations: the "envelope" (Cₛ symmetry) and the "twist" (C₂ symmetry). For a substituted cyclopentane, these conformations lead to different spatial arrangements of the substituent, which can be classified as axial, equatorial, or iso-clinal.
In this compound, the aldehyde group (-CHO) can occupy a pseudo-axial or pseudo-equatorial position on the cyclopentane ring. These two principal orientations result in distinct conformers with different steric interactions and, consequently, different potential energies. Computational geometry optimization using methods like DFT can be employed to locate these energy minima and determine their relative stabilities.
The pseudo-equatorial conformer is generally expected to be lower in energy due to reduced steric hindrance compared to the more sterically crowded pseudo-axial conformer. The energy difference between these conformers dictates their relative population at a given temperature. The rotational orientation of the C-C bond connecting the aldehyde group to the ring also contributes to the complexity of the potential energy surface.
| Conformer | Substituent Orientation | Ring Pucker | Calculated Relative Energy (kcal/mol) | Reference Principle |
|---|---|---|---|---|
| 1 | Pseudo-Equatorial | Envelope | 0.00 (Global Minimum) | Equatorial positions are generally favored to minimize steric strain in substituted cycloalkanes. |
| 2 | Pseudo-Axial | Envelope | ~1.5 - 2.5 | |
| 3 | - | Twist | Slightly higher than envelope | The barrier between envelope and twist forms in cyclopentane is low. |
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical calculations are indispensable for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, such calculations can predict its reactivity in various transformations, such as oxidation, reduction, or cycloadditions.
For instance, a computational study on the reaction of a nitrone derived from a spiro[2.4]heptane carbaldehyde isomer utilized DFT (M062x/6-311+G**) to model a tandem cyclization-cycloreversion sequence. nih.gov The calculations successfully located the transition state for the reaction, and an Intrinsic Reaction Coordinate (IRC) calculation confirmed the pathway connecting reactants to products. nih.gov This type of analysis provides deep mechanistic insight that is often inaccessible through experimental means alone.
Theoretical investigations into palladium-catalyzed spirocyclopropanation reactions to form related oxa/azaspiro[2.4]heptane skeletons have also been performed. crimsonpublishers.com These studies elucidate the multi-step mechanism involving oxidative addition, decarboxylation, nucleophilic addition, and reductive elimination, identifying the rate-limiting steps and the geometries of key intermediates and transition states. crimsonpublishers.com Such computational work is vital for optimizing reaction conditions and designing new catalytic systems.
| Reaction Type | Computational Method | Calculated Activation Enthalpy (ΔH‡) | Key Finding | Reference |
|---|---|---|---|---|
| Nitrone Cyclization-Cycloreversion | DFT (M062x/6-311+G**) | 32.1 kcal/mol (gas phase) | The reaction proceeds through a concerted but highly asynchronous transition state. | nih.gov |
| Pd-Catalyzed Spirocyclopropanation | DFT | Rate-limiting decarboxylation step identified | Mechanism involves a π-allylpalladium zwitterionic intermediate. | crimsonpublishers.com |
Molecular Dynamics Simulations for Conformational Sampling and Reactivity Predictions
While quantum chemical calculations provide static pictures of energy minima and transition states, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms by solving Newton's equations of motion, providing a powerful tool for conformational sampling and predicting reactivity.
For a flexible molecule like this compound, MD simulations can reveal the pathways of interconversion between different ring puckers and substituent orientations. This provides a more complete understanding of the molecule's conformational landscape than static calculations alone. By simulating the molecule's trajectory, one can identify the most populated conformational states and the timescales of transitions between them.
Furthermore, MD simulations can be used to predict reactivity. In the context of drug design, MD is often used in computational docking to assess how a ligand might bind to a protein target, comparing the binding affinities of different potential drugs. researchgate.net For a reactive intermediate, MD can help understand how its conformation influences its accessibility to a reaction partner or a catalytic site. Although specific MD studies on this compound are not widely published, the methodology is well-suited to investigate how its unique and strained spirocyclic architecture governs its dynamic behavior and chemical interactions.
Role of Spiro 2.4 Heptane 5 Carbaldehyde and Its Analogs in Advanced Organic Synthesis
Spiro[2.4]heptane-Based Scaffolds as Versatile Building Blocks in Complex Molecule Synthesis
Spiro[2.4]heptane and its derivatives are prized as building blocks in the synthesis of complex molecules due to their rigid, three-dimensional architecture. This rigidity helps to minimize the conformational entropy penalty associated with the binding of a molecule to a protein, a favorable characteristic in drug design. researchgate.net The spirocyclic core imparts a well-defined spatial arrangement of substituents, enabling precise control over the topology of the final molecule. This structural feature is frequently encountered in natural products and has been exploited to create novel compounds with significant biological activity. researchgate.net
The synthetic utility of the spiro[2.4]heptane scaffold is broad. For instance, rhodium-catalyzed reactions have been employed to construct spiro[2.4]heptane derivatives from allene-yne starting materials, demonstrating a method for creating complex polycyclic systems. jst.go.jp Furthermore, these scaffolds serve as the foundation for creating spiro-proline analogues, which are valuable in medicinal chemistry for inducing specific conformational constraints in peptide chains. chemrxiv.orgmdpi.com The synthesis of compounds like (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate for the antiviral drug ledipasvir, highlights the industrial relevance of this scaffold. mdpi.com The construction of these spirocycles often relies on key reactions such as cycloadditions and metal-catalyzed cyclopropanations, which have become more efficient and accessible. acs.org
Synthetic Utility of Spiro[2.4]heptane-5-carbaldehyde in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy that aims to generate collections of structurally diverse small molecules, starting from a common core. researchgate.netbeilstein-journals.org This approach is invaluable for exploring novel chemical space and identifying new biologically active compounds. This compound is an excellent starting material for DOS due to the combination of its unique spirocyclic core and the versatile reactivity of the aldehyde functional group.
The aldehyde moiety serves as a crucial handle for introducing molecular diversity. It can readily participate in a wide array of classic and modern organic reactions, allowing for the attachment of various fragments and the construction of new ring systems. The spiro[2.4]heptane scaffold ensures that the resulting products maintain a distinct three-dimensional character. A hypothetical DOS library starting from this compound could involve the reactions detailed in the table below.
| Reaction Type | Reagent(s) | Resulting Structure | Significance in DOS |
| Wittig Reaction | Phosphonium (B103445) ylides | Alkenes | Introduces carbon-carbon double bonds with varying substituents. |
| Grignard Reaction | Organomagnesium halides | Secondary alcohols | Creates new stereocenters and adds diverse alkyl or aryl groups. |
| Reductive Amination | Amines, reducing agent (e.g., NaBH₃CN) | Amines | Incorporates nitrogen and allows for the introduction of a wide range of amine-containing fragments. |
| Aldol (B89426) Condensation | Ketones or other aldehydes | α,β-Unsaturated carbonyls or β-hydroxy carbonyls | Forms new carbon-carbon bonds and extends the carbon skeleton. |
| Knoevenagel Condensation | Active methylene (B1212753) compounds | Substituted alkenes | Provides access to highly functionalized and conjugated systems. |
| Ugi Reaction | Amine, carboxylic acid, isocyanide | α-Acylamino amides | A multi-component reaction that rapidly increases molecular complexity and diversity from simple inputs. |
This table illustrates the potential synthetic transformations of this compound for generating a diverse chemical library.
This strategy of using a conformationally constrained scaffold like spiro[2.4]heptane and functionalizing it through a reactive group is central to the goals of DOS, enabling the efficient production of novel, drug-like molecules. beilstein-journals.org
Strategy Development for the Preparation of Bioactive Spiro[2.4]heptane Derivatives
The development of synthetic strategies for preparing bioactive spiro[2.4]heptane derivatives is an active area of research, driven by the potential of these compounds in medicine. researchgate.netmdpi.com A variety of synthetic methods have been established to access these valuable molecules.
One prominent strategy involves the Prins cyclization, a powerful tool for constructing carbon-carbon bonds and accessing complex spirocyclic systems with high diastereoselectivity. researchgate.net Another key approach is the use of transition metal catalysis. For example, rhodium(I) catalysts can facilitate the cyclopropanation of allene-ynes to produce the spiro[2.4]heptane skeleton. jst.go.jp Modifications of readily available starting materials are also common. For instance, enantioselective approaches starting from derivatives of natural amino acids like 4-hydroxyproline (B1632879) have been developed to synthesize specific stereoisomers of spiro[2.4]heptane-containing proline analogues. mdpi.com
Furthermore, direct functionalization of the spiro[2.4]heptane core is a viable strategy. The synthesis of fluorinated bridged spiro[2.4]heptane derivatives as ALX receptor agonists for treating inflammatory diseases demonstrates the targeted design and synthesis of potent bioactive agents. google.com The search for new therapeutic agents has led to the creation of various spiro[2.4]heptane derivatives with a range of biological activities.
| Bioactive Derivative Class | Reported Biological Activity | General Synthetic Strategy | Reference |
| Fluorinated Bridged Spiro[2.4]heptanes | ALX Receptor Agonists | Multi-step synthesis involving construction of the bridged spirocyclic core followed by fluorination and functionalization. | google.com |
| Spiro[2.4]heptane-containing Proline Analogs | Antiviral (HCV NS5A inhibition) | Enantioselective synthesis from 4-hydroxyproline or resolution of racemic mixtures. | mdpi.com |
| Spiro Carbocyclic 2,6-Diketopiperazines | Trypanocidal Activity | Annulation of spirocyclic amino esters with isocyanates or related reagents. | nih.gov |
| General Spiro[2.4]heptane Derivatives | Anticonvulsant, Anticancer, Antibacterial | Cycloaddition reactions, Pauson-Khand reaction, modifications of existing spirocycles. | jst.go.jpmdpi.com |
This table summarizes various classes of bioactive spiro[2.4]heptane derivatives, their activities, and the synthetic strategies employed in their preparation.
These strategies highlight the adaptability of the spiro[2.4]heptane scaffold and the ongoing efforts to develop efficient and stereoselective methods for the synthesis of novel, biologically active compounds.
Applications of Spiro 2.4 Heptane 5 Carbaldehyde Scaffolds in Interdisciplinary Research
Applications in Medicinal Chemistry
The spiro[2.4]heptane scaffold is increasingly utilized in drug discovery due to its structural novelty and inherent three-dimensionality. researchgate.net
Design and Synthesis of Spiro[2.4]heptane-Based Pharmacological Scaffolds
The design of pharmacological scaffolds based on the spiro[2.4]heptane core is an active area of research. Non-natural amino acids, for instance, are often used as building blocks for active pharmaceutical ingredients. mdpi.com Specifically, proline analogues are attractive because their inclusion in peptide chains induces conformational restrictions that are critical for biological activity. mdpi.com One such key element is 5-azaspiro[2.4]heptane-6-carboxylic acid, a modified proline, which has become a crucial component in the synthesis of potent antiviral drugs. mdpi.com
The synthesis of these scaffolds can be approached in several ways. One common method involves the cyclopropanation of a 4-exocyclic methylene-substituted proline compound. google.com Other synthetic strategies start from readily available building blocks like pyroglutamic acid or 4-hydroxyproline (B1632879), where the spiro cyclopropyl (B3062369) ring is formed in a later step. An improved process for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives has been developed to increase product yield and reduce the number of steps for intermediate and large-scale production. google.com
Exploration of Spiro[2.4]heptane Derivatives as Ligands for Receptor Modulation (e.g., ALX Receptor and/or FPRL2 Agonists)
Bridged spiro[2.4]heptane derivatives have been identified as agonists for the ALX receptor (ALXR) and/or the formyl peptide receptor-like 2 (FPRL2). google.comwipo.int ALXR, a member of the G-protein coupled receptor family, is known to mediate calcium mobilization and is involved in inflammatory processes. google.comgoogle.com Its agonists, like the lipid metabolite lipoxin A4 (LXA4), have demonstrated potent anti-inflammatory and pro-resolution activities in various disease models. google.com
Derivatives of spiro[2.4]heptane are being investigated for their potential as pharmaceutically active compounds for the treatment of inflammatory and obstructive airway diseases. google.comwipo.intgoogleapis.com Research has also explored fluorinated bridged spiro[2.4]heptane derivatives as non-peptide agonists of the human ALX receptor. google.comwipo.int The biological properties of FPRL2 agonists are extensive and include the regulation of monocyte and macrophage migration, lymphocyte activation, and the production of cytokines and proinflammatory mediators. google.comgoogleapis.com
Table 1: Examples of Patented Spiro[2.4]heptane Derivatives and their Targeted Receptors
| Compound Type | Target Receptor(s) | Potential Therapeutic Application | Reference(s) |
| Bridged spiro[2.4]heptane derivatives | ALX receptor and/or FPRL2 | Inflammatory and obstructive airways diseases | google.comwipo.intgoogleapis.com |
| Fluorinated bridged spiro[2.4]heptane derivatives | ALX receptor | Inflammatory diseases | google.comwipo.int |
| Aminotriazole derivatives | ALX receptor | Inflammatory lung diseases, HIV infections, cardiovascular diseases, neuroinflammation, pain, and amyloid-related diseases | researchgate.net |
Use of Spiro[2.4]heptane-Based Intermediates in the Synthesis of Antiviral Agents (e.g., HCV NS5A Inhibitors derived from azaspiro[2.4]heptane compounds)
A significant application of spiro[2.4]heptane derivatives is in the synthesis of antiviral drugs. The azaspiro[2.4]heptane ring is a key structural component of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). nih.gov Ledipasvir exhibits exceptional antiviral activity, with EC50 values in the picomolar range (31 pM for genotype 1a and 4 pM for genotype 1b). mdpi.comnih.gov
The synthetic amino acid, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, serves as a crucial intermediate in the industrial synthesis of Ledipasvir. mdpi.com The synthesis of this enantiomerically pure spirocyclic structure is critical and can be achieved either through the resolution of a racemic mixture or by starting from enantiopure natural amino acid derivatives like pyroglutamic acid or 4-hydroxyproline. mdpi.com The development of efficient processes for preparing these intermediates is vital for the large-scale production of HCV inhibitors. google.comgoogle.com
Table 2: Key Intermediates and Final Antiviral Product
| Intermediate/Product | Chemical Name | Role | Reference(s) |
| Intermediate | (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | Key building block | mdpi.com |
| Intermediate | 5-azaspiro[2.4]heptane-6-carboxylic acid (4-spirocyclopropyl proline) | Useful intermediate for HCV treatment reagents | google.com |
| Final Product | Ledipasvir | HCV NS5A inhibitor | mdpi.comnih.gov |
Investigation of Spiro[2.4]heptane-Containing Structures in Antibacterial Research (e.g., novel oxazolidinones with spiro[2.4]heptane moieties)
The spiro[2.4]heptane moiety has also been incorporated into novel antibacterial agents. A series of oxazolidinones featuring a spiro[2.4]heptane group have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net In one study, a compound containing a fluoro group demonstrated the most potent antibacterial activity. nih.govresearchgate.net
Furthermore, novel spiropiperazinyl oxazolidinones have been synthesized and tested against a variety of bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov Some of these compounds showed antibacterial activities comparable to the clinically used antibiotic Linezolid and exhibited no mammalian toxicity in a cellular assay. nih.gov The oxazolidinone class of antibiotics functions by inhibiting bacterial protein synthesis, and their unique mechanism of action suggests a low potential for cross-resistance with existing protein synthesis inhibitors. nih.gov
Table 3: Spiro[2.4]heptane-Containing Antibacterial Agents
| Compound Class | Target Bacteria | Key Findings | Reference(s) |
| Oxazolidinones with spiro[2.4]heptane moieties | Gram-positive and Gram-negative bacteria | A derivative with a fluoro group showed the most potent activity. | nih.govresearchgate.net |
| Spiropiperazinyl oxazolidinones | Gram-positive bacteria (including MRSA and VRE), Gram-negative bacteria, and mycobacteria | Some analogs showed activity comparable to Linezolid and were not toxic to mammalian cells. | nih.gov |
| Spiro-pyrimidinetriones (e.g., zoliflodacin) | Neisseria gonorrhoeae | Represents a novel class of antibacterials. | mdpi.commdpi-res.com |
Potential Applications in Materials Science
Incorporation of Spiro[2.4]heptane-5-carbaldehyde into Functional Polymers
The application of spiro compounds extends beyond medicinal chemistry into the realm of materials science. While specific research on the incorporation of this compound into polymers is not widely documented, related spiro structures have shown potential. For instance, spiro[2.4]heptane-7-carboxylic acid has been noted as a compound that can be incorporated into polymers or used as a building block for advanced materials.
Furthermore, the polymerization of spiro ortho esters can produce polymeric materials with desirable properties such as low volume shrinkage. google.com These polymers have found use in drug delivery devices and in materials with special optical properties. google.com The polymerization is often initiated by a ring-opening mechanism. google.com This suggests a potential avenue for this compound, where the aldehyde group could be modified to facilitate polymerization, leading to the development of novel functional polymers.
Development of Spiro[2.4]heptane-Based Scaffolds for Optoelectronic Materials
The unique three-dimensional and rigid structure of spirocyclic compounds has drawn considerable attention in the field of materials science, particularly for the development of advanced optoelectronic materials. While the specific scaffold of this compound is an emerging area of research with limited direct data in optoelectronic applications, its structural motifs suggest significant potential. The exploration of related spiro-compounds provides a strong basis for understanding the prospective advantages of integrating the spiro[2.4]heptane core into organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and other optoelectronic devices.
The inherent non-planar geometry of spiro-centers, such as the one in spiro[2.4]heptane, can effectively suppress intermolecular aggregation and crystallization of organic semiconductor films. This is a critical factor in maintaining high photoluminescence quantum yields in the solid state and ensuring the long-term morphological stability of devices. Furthermore, the rigid framework can contribute to a high glass transition temperature (Tg), which is desirable for the thermal stability and operational lifetime of optoelectronic devices.
The presence of a carbaldehyde group at the 5-position of the spiro[2.4]heptane ring offers a versatile synthetic handle for the elaboration of more complex, functional molecules. This aldehyde can readily participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, such as Wittig, Horner-Wadsworth-Emmons, and condensation reactions. These synthetic pathways allow for the straightforward attachment of various electroactive moieties, such as hole-transporting triarylamines or electron-transporting heterocyclic units, to the spiro[2.4]heptane core. This modular approach is highly valuable for the systematic tuning of the electronic and photophysical properties of the resulting materials.
For instance, the condensation of this compound with active methylene (B1212753) compounds can extend the π-conjugation, a key parameter for tuning the absorption and emission characteristics of a material. Similarly, reductive amination or coupling reactions can be employed to link the spiro[2.4]heptane unit to charge-transporting groups, thereby creating novel materials for use in the emissive or charge-transport layers of OLEDs.
While experimental data for materials directly derived from this compound is not yet widely available in published literature, the prospective properties of such materials can be benchmarked against well-established spiro-based optoelectronic materials. The following tables present typical performance data for high-performing spiro-based materials in OLEDs and OSCs, which can serve as a target for the future development of spiro[2.4]heptane-based scaffolds.
Table 1: Representative Optoelectronic Properties of Spiro-Based Hole-Transporting Materials
| Material Class | HOMO Level (eV) | LUMO Level (eV) | Triplet Energy (eV) | Application |
| Spirobifluorene Derivatives | -5.1 to -5.4 | -2.0 to -2.3 | 2.3 to 2.9 | OLED Host/HTL |
| Spiro[3.3]heptane Derivatives | -5.2 to -5.5 | -2.1 to -2.4 | > 2.5 | Perovskite Solar Cell HTM |
Data presented is a general representation based on published literature for analogous spiro compounds and serves as a prospective target for materials derived from this compound.
Table 2: Device Performance of Selected Spiro-Based Organic Light-Emitting Diodes (OLEDs)
| Device Structure | Emissive Material Type | Max. External Quantum Efficiency (%) | Color |
| Multi-layer OLED | Phosphorescent Iridium Complex | > 25 | Green |
| Multi-layer OLED | Thermally Activated Delayed Fluorescence | > 20 | Blue |
Performance metrics are representative of state-of-the-art devices using established spiro-based host or transport materials. These values provide a benchmark for the potential performance of novel materials based on the spiro[2.4]heptane scaffold.
The continued exploration into the synthesis and characterization of novel spiro[2.4]heptane derivatives, facilitated by the reactivity of the carbaldehyde functional group, holds promise for the development of next-generation optoelectronic materials with tailored properties for enhanced device efficiency and stability.
Emerging Trends and Future Research Perspectives on Spiro 2.4 Heptane 5 Carbaldehyde
Development of Novel Catalytic Systems for the Synthesis of Spiro[2.4]heptane-5-carbaldehyde
The efficient and stereoselective synthesis of this compound is a primary hurdle that needs to be addressed. Future research will likely focus on the development of innovative catalytic systems to access this molecule with high precision. A key strategy involves the catalytic cyclopropanation of methylenecyclopentane (B75326) derivatives. Transition-metal catalysis, particularly with rhodium and copper complexes, has shown promise in related systems and could be adapted for the synthesis of the spiro[2.4]heptane core.
Furthermore, the introduction of the carbaldehyde group could be achieved through catalytic hydroformylation of a suitable spiro[2.4]heptene precursor. This would require the development of highly regioselective catalysts to ensure the formation of the desired 5-substituted isomer. Asymmetric catalysis will be paramount in obtaining enantiomerically pure this compound, which is crucial for many of its potential applications, especially in the biomedical field. Organocatalysis, employing chiral amines or phosphoric acids, could also emerge as a powerful tool for the enantioselective synthesis of this spirocyclic aldehyde.
| Catalyst Type | Potential Reaction | Key Advantages |
| Rhodium(II) Complexes | Asymmetric Cyclopropanation | High turnover numbers, excellent stereocontrol |
| Copper/Chiral Ligands | Carbene/Nitrene Transfer | Readily available catalysts, broad substrate scope |
| Organocatalysts | Asymmetric Michael Addition | Metal-free, environmentally benign, high enantioselectivity |
Exploration of Unconventional Reactivity Profiles of the this compound Moiety
The inherent ring strain of the cyclopropane (B1198618) ring in the spiro[2.4]heptane scaffold is expected to impart unique reactivity to the carbaldehyde group. Future investigations will likely explore how this strain influences the stereochemical outcome of nucleophilic additions and other transformations at the aldehyde functionality. The rigid spirocyclic framework could serve as a powerful stereodirecting group, enabling highly selective transformations.
Moreover, the cyclopropane ring itself can participate in a variety of ring-opening and rearrangement reactions under thermal, photochemical, or catalytic conditions. The interplay between the reactivity of the aldehyde and the cyclopropane ring could lead to novel synthetic methodologies for the construction of complex molecular architectures. For instance, tandem reactions involving initial transformation of the aldehyde followed by a strain-releasing ring expansion of the cyclopropane could provide access to novel bicyclic systems. The exploration of cycloaddition reactions where the spiro[2.4]heptane moiety acts as a chiral auxiliary is another promising avenue of research.
Integration of Flow Chemistry and Green Chemistry Methodologies in this compound Synthesis
To enhance the sustainability and efficiency of this compound synthesis, the integration of flow chemistry and green chemistry principles will be crucial. Flow chemistry offers several advantages, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated high-throughput screening of reaction conditions. The synthesis of the spiro[2.4]heptane core via catalytic cyclopropanation is well-suited for translation to a continuous flow process.
From a green chemistry perspective, the use of safer solvents, recyclable catalysts, and atom-economical reactions will be a major focus. The development of catalytic systems that can operate in aqueous media or other environmentally benign solvents would significantly reduce the environmental impact of the synthesis. Furthermore, biocatalysis, employing engineered enzymes, could offer a highly selective and sustainable route to enantiomerically pure this compound and its derivatives.
Advanced Spectroscopic and Structural Elucidation Techniques for Complex Spirocyclic Systems
The unambiguous characterization of the three-dimensional structure of this compound and its derivatives is essential for understanding their reactivity and biological activity. Advanced spectroscopic techniques will play a pivotal role in this endeavor. High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques such as NOESY and ROESY, will be instrumental in determining the relative stereochemistry of the molecule.
X-ray crystallography will provide definitive proof of the solid-state conformation and absolute stereochemistry of crystalline derivatives. The combination of experimental data with computational modeling, such as Density Functional Theory (DFT) calculations, will offer deeper insights into the conformational preferences and electronic properties of these spirocyclic systems. Chiroptical methods, such as circular dichroism (CD) spectroscopy, will be valuable for assigning the absolute configuration of chiral, non-crystalline samples.
| Technique | Information Gained |
| High-Field NMR (1D and 2D) | Connectivity, relative stereochemistry, conformational analysis |
| X-ray Crystallography | Definitive solid-state structure, absolute stereochemistry |
| Mass Spectrometry (HRMS) | Exact mass, molecular formula confirmation |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O of the aldehyde) |
| Computational Modeling (DFT) | Conformational energies, electronic properties, predicted spectra |
Expanding the Scope of Biomedical and Material Science Applications of Spiro[2.4]heptane Scaffolds
While direct applications of this compound are yet to be established, the spiro[2.4]heptane scaffold holds significant promise in both biomedical and material science domains. The rigid, three-dimensional nature of this scaffold makes it an attractive building block for the design of novel therapeutic agents. The introduction of a reactive handle like the carbaldehyde group opens up avenues for the synthesis of diverse libraries of compounds for drug discovery screening. These compounds could be explored for their potential as enzyme inhibitors, receptor modulators, or antibacterial agents.
In material science, the unique shape and rigidity of the spiro[2.4]heptane framework can be exploited to create novel polymers and organic materials with tailored properties. The carbaldehyde functionality can be used as a point of attachment for polymerization or for the incorporation of the spirocyclic unit into larger supramolecular assemblies. These materials could find applications in areas such as organic electronics, chiral separations, and the development of advanced coatings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
